(2-Bromo-5-iodophenyl)methanol
Overview
Description
“(2-Bromo-5-iodophenyl)methanol” is a chemical compound that belongs to the Arenes series . It is also known as “2-Bromo-5-iodobenzylalcohol” and has a molecular weight of 312.93 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The reaction conditions include the use of sodium tetrahydroborate and sulfuric acid in tetrahydrofuran at temperatures between 10 and 66°C for 4 hours . The yield of the reaction is reported to be 85.1% .Molecular Structure Analysis
The molecular formula of “this compound” is C7H6BrIO . Its average mass is 312.930 Da and its monoisotopic mass is 311.864655 Da .Physical and Chemical Properties Analysis
“this compound” has a density of 2.2±0.1 g/cm3 . Its boiling point is 346.3±27.0 °C at 760 mmHg . The compound has a molar refractivity of 53.3±0.3 cm3 . It has one hydrogen bond acceptor and one hydrogen bond donor . The compound’s ACD/LogP value is 2.77 .Scientific Research Applications
Synthesis of Complex Organic Molecules
(2-Bromo-5-iodophenyl)methanol is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and natural products. For instance, a study describes the synthesis of dibenzoxapine derivatives, showcasing the utility of halogenated phenyl methanols in constructing complex frameworks crucial for drug development (Richey & Yu, 2009). Similarly, the synthesis and characterization of halogenated squaraine dyes demonstrate the role of bromophenols in developing photoactive materials for various technological applications (Arun, Epe, & Ramaiah, 2002).
Antioxidant and Antimicrobial Properties
The investigation of bromophenols derived from marine algae underscores the potential of halogenated phenyl methanols in biologically active compounds. These compounds exhibit significant antioxidant and antimicrobial properties, suggesting a path for the development of new therapeutic agents (Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2011). Such studies highlight the broader implications of research on this compound and related compounds in medicinal chemistry.
Material Science and Catalysis
In material science, halogenated phenyl methanols serve as building blocks for creating novel materials with unique properties. The development of polymeric ladders using dicyanamide bridges, for instance, illustrates the use of bromophenols in synthesizing materials with potential applications in magnetic storage and sensing technologies (Fondo et al., 2011).
Environmental and Analytical Chemistry
Bromophenols, similar in structure to this compound, are also studied for their environmental impact and analytical detection. The determination of bronopol and its degradation products via high-performance liquid chromatography (HPLC) demonstrates the environmental monitoring and safety evaluation of brominated compounds, which is crucial for understanding the fate of such chemicals in nature (Wang, Provan, & Helliwell, 2002).
Properties
IUPAC Name |
(2-bromo-5-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHGFYJUQMFDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698488 | |
Record name | (2-Bromo-5-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946525-30-0 | |
Record name | (2-Bromo-5-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-iodo benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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